

Toxicology Profile of Isothiazolinone Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N*-phenyl-3-isothiazolamine

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Executive Summary

Isothiazolinone compounds are a class of heterocyclic biocides widely utilized as preservatives in a vast array of industrial and consumer products. Their potent antimicrobial activity, however, is coupled with a distinct toxicological profile, most notably a significant potential for skin sensitization. This technical guide provides a comprehensive overview of the toxicology of common isothiazolinones, including Methylisothiazolinone (MI), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), Octylisothiazolinone (OIT), and Dichlorooctylisothiazolinone (DCOIT). The document details their mechanism of action, acute and chronic toxicity, genotoxic and carcinogenic potential, and the molecular pathways underpinning their adverse effects. Quantitative toxicological data are presented in structured tables for comparative analysis. Detailed experimental protocols for key toxicological assays and visualizations of critical signaling pathways are also provided to support further research and risk assessment.

Mechanism of Action

The primary mechanism of antimicrobial action for isothiazolinones is their ability to rapidly inhibit critical life-sustaining enzymes within microbial cells. This is achieved through the electrophilic nature of the isothiazolinone ring, which readily reacts with nucleophilic residues, particularly the thiol groups of cysteine in proteins.^{[1][2][3][4]} This interaction leads to the formation of mixed disulfides, causing a disruption of metabolic pathways, including those involving dehydrogenase enzymes, and inhibiting growth, respiration, and energy generation

(ATP synthesis).[2][5] Cell death ultimately results from the destruction of protein thiols and the production of free radicals.[2]

The reactivity of the isothiazolinone is influenced by its substituents. For instance, the chlorine atom in CMIT increases its reactivity towards thiols compared to MI.[6] For CMIT, the reaction with thiols can lead to the ring-opening of the isothiazolinone and the formation of a highly reactive thio-acyl chloride intermediate, which can react with a broader range of nucleophiles, including amines and water.[6][7]

Quantitative Toxicology Data

The following tables summarize the available quantitative toxicity data for key isothiazolinone compounds. These values are essential for comparative toxicological assessment and risk evaluation.

Table 1: Acute Toxicity Data for Isothiazolinone Compounds

Compound	Test	Species	Route	LD50 / LC50	Reference(s)
Methylisothiazolinone (MI)	LD50	Rat (male)	Oral	274.6 mg/kg (9.69% solution)	[8]
	LD50	Rat (female)	Oral	105.7 mg/kg (9.69% solution)	
	LD50	Rat	Oral	232 - 249 mg/kg (50% solution)	
	LD50	Mouse	Oral	167 mg/kg (97.5% solution)	
	LD50	Rat	Dermal	242 mg/kg (97.5% solution)	
LC50	Rat	Inhalation	0.11 - 0.35 mg/L (4h)	[5] [8] [10]	
Chloromethylisothiazolinone/Methylisothiazolinone (CMIT/MIT 3:1)	LD50	Rat	Oral	7.5 - 78.5 mg/kg	[11]
	LD50	Rabbit	Oral	30 mg/kg	
	LD50	Rat	Dermal	141 mg/kg	
	LD50	Rabbit	Dermal	4.5 - 130 mg/kg	
	LC50	Rat	Inhalation	0.15 - >1.4 mg/L	

Benzisothiazolinone (BIT)	LD50	Rat	Oral	670 - 1020 mg/kg	[9]
LD50	Mouse	Oral	1150 mg/kg		
LD50	Rat	Dermal	>2000 - >4115 mg/kg		
Octylisothiazolinone (OIT)	LD50	Rat	Oral	550 mg/kg	
LD50	Rabbit	Dermal	690 mg/kg		
Dichlorooctylisothiazolinone (DCOIT)	LD50	Rat	Oral	1636 mg/kg	[12]
LD50	Mouse	Oral	567 mg/kg	[12]	
LD50	Rat	Dermal	>2000 mg/kg	[12]	
LC50	Rat	Inhalation	0.164 - 0.26 mg/L (4h)	[12]	

Table 2: No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) for Isothiazolinone Compounds

Compound	Species	Route	Duration	NOAEL	LOAEL	Effect	Reference(s)
Methylisothiazolinone (MI)	Rat	Oral	28 days	28.6 mg/kg/day	71.2 mg/kg/day	Lethargy and mortality	[9]
	Rat	Oral	90 days	30.09 mg/kg/day	-	No adverse effects on male reproductive system	[9]
	Dog	Oral	3 months	1500 ppm (diet)	-	No systemic toxicity	[9]
	Rat	Developmental	-	33.4 mg/kg/day (maternal)	49.8 mg/kg/day (maternal)	Depressed body weight gain and feed consumption	[9]
	Rat	Developmental	-	49.8 mg/kg/day (embryo)	74.7 mg/kg/day (embryo)	Increased visceral anomalies	[9]
Chloromethylisothiazolinone/Methylisothiazolinone (CMIT/MIT 3:1)	Rat	Oral	2-generation	2.8 mg/kg/day	-	Parental and reproductive toxicity	[11][13]

Rat	Dermal	91 days	<0.104 mg/kg/day	0.104 mg/kg/day	Erythema , desquamation, edema	[13]	
Rat	Inhalation	13 weeks	0.34 mg/m³	1.15 mg/m³	Irritation of respiratory tract	[13][14]	
Benzisothiazolone (BIT)	Rat	Oral	28 days	12.63 mg/kg/day	37.89 mg/kg/day	Histopathological lesions in the stomach	[8]
Rat	Oral	90 days	8.42 mg/kg/day	-	Histopathological lesions in the stomach	[8]	
Rat	Dermal	28 days	12 mg/kg/day	-	No Observed Adverse Effect Level	[2]	
Octylisothiazolone (OIT)	Rabbit	Developmental	-	20 mg/kg/day (maternal & fetal)	80 mg/kg/day (maternal)	Reduced body weight, anorexia, abortion, mortality	[10]

Key Toxicological Endpoints

Dermal Toxicity and Skin Sensitization

The most prominent toxicological effect of isothiazolinones is their ability to induce skin sensitization, leading to allergic contact dermatitis.[3][15][16] This has led to regulatory restrictions on their use in cosmetic and personal care products.[17] All isothiazolinones are considered positive skin sensitizers.[18] The sensitization potential varies among the different compounds, with CMIT generally considered a more potent sensitizer than MI.[6]

The process of skin sensitization is well-described by the Adverse Outcome Pathway (AOP), which outlines four key events:

- **Molecular Initiating Event (MIE):** The electrophilic isothiazolinone molecule penetrates the stratum corneum and covalently binds to nucleophilic amino acid residues (primarily cysteine and to a lesser extent lysine) in skin proteins, forming a hapten-protein conjugate.[6][19][20]
- **Keratinocyte Activation:** The haptenated proteins and the chemical itself can cause stress and activate keratinocytes, leading to the release of pro-inflammatory cytokines and chemokines.[6][20]
- **Dendritic Cell Activation and Maturation:** Langerhans cells and other dendritic cells in the epidermis take up the hapten-protein conjugates, become activated, and migrate to the local lymph nodes.[6][20]
- **T-cell Proliferation and Differentiation:** In the lymph nodes, the activated dendritic cells present the haptenated peptides to naïve T-cells, leading to their proliferation and differentiation into allergen-specific memory T-cells.[6][20]

Upon subsequent exposure to the same or a cross-reactive isothiazolinone, these memory T-cells are rapidly activated, leading to an inflammatory response that manifests as allergic contact dermatitis.

Inhalation Toxicity

Inhalation of isothiazolinones can cause irritation to the respiratory tract.[13][14] In animal studies, exposure to aerosolized isothiazolinones has resulted in rhinitis and inflammation of the nasal cavity.[9][13][18] There have also been reports of respiratory symptoms, including

dyspnea and asthma-like reactions, in individuals exposed to airborne isothiazolinones, particularly from water-based paints.[3]

Genotoxicity and Carcinogenicity

Based on a battery of in vitro and in vivo tests, isothiazolinone compounds are generally not considered to be mutagenic or carcinogenic.[18]

- Genotoxicity: Isothiazolinones have generally tested negative in Ames bacterial reverse mutation assays and in various in vitro and in vivo chromosomal aberration and gene mutation assays.[9][12][21]
- Carcinogenicity: Long-term animal studies on isothiazolinone compounds have not shown evidence of carcinogenicity.[18] The lack of genotoxic potential and the absence of tumors in chronic bioassays support the conclusion that these compounds do not pose a significant cancer risk.[18][22]

Experimental Protocols

Skin Sensitization Testing

The GPMT is an adjuvant-type test designed to maximize the exposure to a test substance and is considered a robust method for identifying skin sensitizers.[23][24][25][26][27]

- Principle: The test involves an induction phase to sensitize the animals and a subsequent challenge phase to elicit an allergic reaction.
- Induction Phase:
 - Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and Freund's Complete Adjuvant alone are administered to the shaved scapular region of guinea pigs.
 - Day 7: The same area is treated topically with the test substance under an occlusive patch for 48 hours.
- Challenge Phase:

- Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank under an occlusive patch for 24 hours.
- Endpoint: The skin reactions at the challenge site are scored for erythema and edema at 48 and 72 hours after patch application. A substance is classified as a sensitizer if the incidence of positive reactions in the test group is significantly higher than in the control group.

The LLNA is the preferred alternative to guinea pig tests for assessing skin sensitization potential, as it provides quantitative data and is more humane.[\[11\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

- Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of a potential sensitizer.
- Procedure:
 - Days 1, 2, and 3: The test substance is applied to the dorsal surface of the mouse's ears.
 - Day 6: A solution of 3H-methyl thymidine is injected intravenously.
 - Five hours after injection, the mice are euthanized, and the auricular lymph nodes are excised.
- Endpoint: The proliferation of lymphocytes is quantified by measuring the incorporation of 3H-methyl thymidine into the DNA of the lymph node cells. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response.

In Vitro Cytotoxicity Testing - ISO 10993-5

This test evaluates the potential of a substance to cause damage to cells in culture.[\[14\]](#)[\[32\]](#)

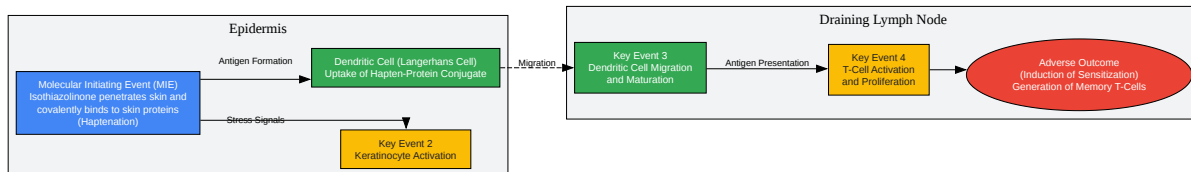
- Principle: Fibroblast cell lines are exposed to the test substance, and cell viability is assessed.
- Procedure:
 - Cells are cultured in 96-well plates.

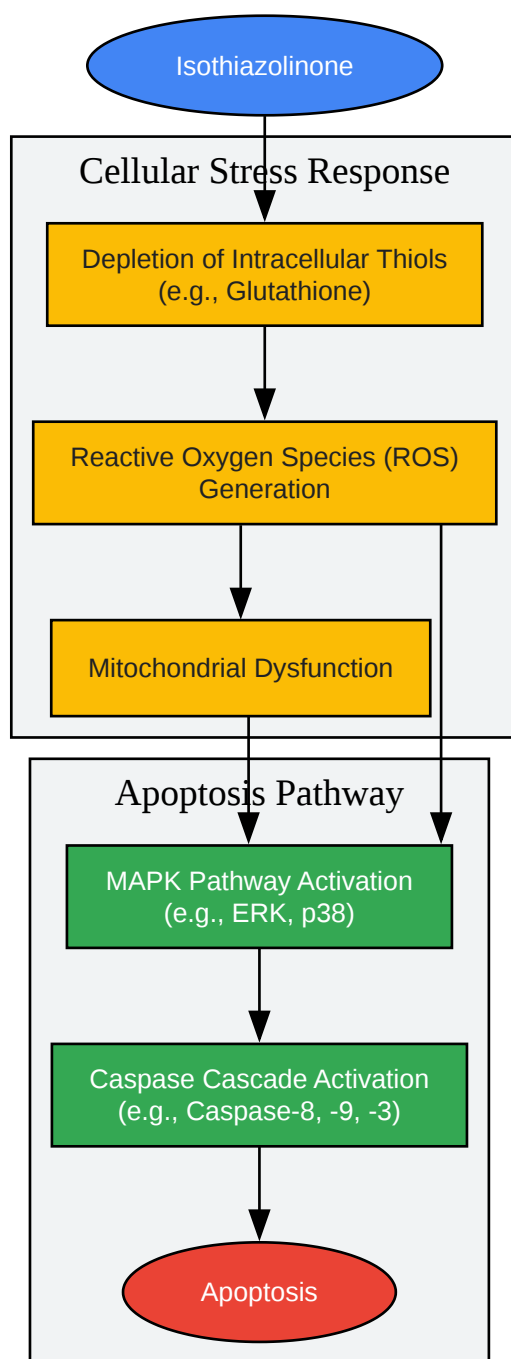
- The test substance, typically as an extract, is added to the cell cultures at various concentrations.
- After an incubation period (e.g., 24-72 hours), cell viability is determined using a quantitative assay.
- Endpoint: Common endpoints include metabolic activity (e.g., MTT assay) or membrane integrity (e.g., Neutral Red Uptake assay). A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Visualization of Key Signaling Pathways

Skin Sensitization Adverse Outcome Pathway (AOP)

The following diagram illustrates the key events in the AOP for skin sensitization induced by isothiazolinones.





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